molecular formula C10H11N5O3 B15089335 8,5'(S)-Cyclo-2'-deoxyadenosine

8,5'(S)-Cyclo-2'-deoxyadenosine

Cat. No.: B15089335
M. Wt: 249.23 g/mol
InChI Key: MBVGIEDXZGVICG-UHFFFAOYSA-N
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Description

8,5’(S)-Cyclo-2’-deoxyadenosine: is a unique nucleoside analog that features a cyclized structure between the adenine base and the deoxyribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,5’(S)-Cyclo-2’-deoxyadenosine typically involves the cyclization of 2’-deoxyadenosine under specific conditions. One common method includes the use of a strong acid or base to facilitate the cyclization reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 8,5’(S)-Cyclo-2’-deoxyadenosine may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve the efficiency of the synthesis process. Purification of the final product is typically achieved through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 8,5’(S)-Cyclo-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the adenine base is substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nucleoside, while substitution reactions can produce a variety of substituted nucleosides.

Scientific Research Applications

8,5’(S)-Cyclo-2’-deoxyadenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in DNA repair mechanisms and as a probe for studying nucleic acid interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 8,5’(S)-Cyclo-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid synthesis and repair, thereby disrupting their normal function.

Comparison with Similar Compounds

    2’-Deoxyadenosine: The parent compound from which 8,5’(S)-Cyclo-2’-deoxyadenosine is derived.

    8,5’®-Cyclo-2’-deoxyadenosine: A stereoisomer with a different spatial arrangement of atoms.

    Other Cyclonucleosides: Compounds with similar cyclized structures but different bases or sugars.

Uniqueness: 8,5’(S)-Cyclo-2’-deoxyadenosine is unique due to its specific cyclized structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVGIEDXZGVICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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